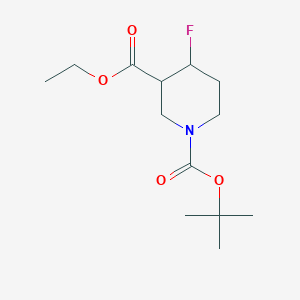
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate, also known as EFDP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. EFDP is a piperidine derivative that has been synthesized using different methods and has shown promising results in various biochemical and physiological studies.
Mecanismo De Acción
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate acts as an NMDA receptor antagonist, which means it binds to the receptor and prevents the activation of the receptor by glutamate. This results in the inhibition of the downstream signaling pathways that are involved in the development of various neurological disorders.
Biochemical and Physiological Effects:
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of glutamate-induced calcium influx, the reduction in the expression of pro-inflammatory cytokines, and the prevention of the development of tolerance to opioids. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has also been reported to have antidepressant-like effects in animal models of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has several advantages for lab experiments, including its high purity, stability, and specificity for NMDA receptors. However, one limitation of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate is that it has poor solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for the research on 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate, including its potential use as a treatment for various neurological disorders, such as depression, neuropathic pain, and addiction. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate can also be used as a tool for studying the involvement of glutamate receptors in the pathophysiology of these disorders. Further studies are needed to investigate the safety and efficacy of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate in humans and to optimize its formulation for clinical use.
In conclusion, 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate is a promising compound that has shown potential in various scientific research applications. Its NMDA receptor antagonism, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for investigating the pathophysiology of various neurological disorders. Further research is needed to fully understand the potential of 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate as a treatment for these disorders and to optimize its formulation for clinical use.
Métodos De Síntesis
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate can be synthesized using different methods, one of which is the reaction between 1-tert-butyl-3-ethylpiperidin-4-one and ethyl 4-fluorobenzoylacetate in the presence of potassium carbonate. Another method involves the reaction between 1-tert-butyl-3-ethylpiperidine and ethyl 4-fluorobenzoylacetate in the presence of acetic acid. Both methods have been reported to yield high purity 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate.
Aplicaciones Científicas De Investigación
1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has shown potential in various scientific research applications, including its use as an NMDA receptor antagonist, a potential treatment for depression, and as a tool for studying the involvement of glutamate receptors in the pathophysiology of various neurological disorders. 1-tert-Butyl 3-ethyl 4-fluoropiperidine-1,3-dicarboxylate has also been used in studies investigating the effects of glutamate receptor antagonists on the development of tolerance to opioids and the role of NMDA receptors in the development of neuropathic pain.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-fluoropiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRATXZLPYMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1F)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chloro-4-fluorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2789524.png)

![3-[(3-Methylphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2789528.png)

![2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2789531.png)



![1-methyl-8-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2789535.png)

![6-Ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2789537.png)

